Cas no 1805136-96-2 (2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde)

2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde
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- インチ: 1S/C7H5F2IN2O/c8-6(9)3-1-12-7(11)4(2-13)5(3)10/h1-2,6H,(H2,11,12)
- InChIKey: RTRGURNWHJIUBZ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=O)C(N)=NC=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- トポロジー分子極性表面積: 56
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029068207-1g |
2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde |
1805136-96-2 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde 関連文献
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2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehydeに関する追加情報
Introduction to 2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde (CAS No. 1805136-96-2)
2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde (CAS No. 1805136-96-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a wide range of applications, particularly in the development of novel therapeutic agents. The presence of a difluoromethyl group and an iodine atom imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde is composed of a pyridine ring substituted with an amino group, a difluoromethyl group, and an iodine atom. The difluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, while the iodine atom can serve as a versatile handle for further functionalization. These properties make the compound an attractive candidate for drug discovery and development.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate biological activity and improve pharmacokinetic properties. The difluoromethyl group in 2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde has been shown to enhance the potency and selectivity of various bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the introduction of a difluoromethyl group into a series of pyridine-based inhibitors significantly improved their inhibitory activity against a specific enzyme target.
The iodine atom in 2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde provides additional synthetic flexibility. Iodine is a common leaving group in cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are widely used in the synthesis of complex organic molecules. This makes the compound an excellent starting material for the preparation of diverse derivatives with potential therapeutic applications.
In addition to its synthetic utility, 2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde has shown promising biological activity in preliminary studies. Research conducted by a team at the University of California revealed that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes or host cell pathways.
The potential applications of 2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde extend beyond antiviral therapy. Its unique chemical structure also makes it suitable for use in other therapeutic areas, such as oncology and neurodegenerative diseases. For example, preliminary data suggest that derivatives of this compound may have anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis.
The synthesis of 2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde has been optimized to ensure high yields and purity. A typical synthetic route involves the sequential introduction of functional groups onto a pyridine scaffold, followed by selective transformations to achieve the desired final structure. This robust synthetic methodology allows for efficient scale-up and production, making the compound readily available for further research and development.
In conclusion, 2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde (CAS No. 1805136-96-2) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its synthetic versatility and biological activity, make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to explore its full range of applications, contributing to advancements in drug discovery and healthcare innovation.
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